5-(2-Cyano-4-formylphenoxy)nicotinonitrile is a compound that integrates multiple functional groups, including a nitrile and an aldehyde, within its structure. It is characterized by the presence of a cyano group (-C≡N) and a formyl group (-CHO) attached to a phenoxy group, which is further linked to a nicotinonitrile moiety. The molecular formula for this compound can be represented as C13H8N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
Further research would be necessary to elucidate its specific biological effects.
The synthesis of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile can be achieved through several pathways:
These methods highlight the potential for efficient synthesis in laboratory settings.
5-(2-Cyano-4-formylphenoxy)nicotinonitrile could find applications in various fields:
Interaction studies involving 5-(2-Cyano-4-formylphenoxy)nicotinonitrile would primarily focus on its reactivity with biological molecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic applications and mechanisms of action. Techniques such as:
Such studies are essential for determining the efficacy and safety profile of the compound.
Several compounds share structural similarities with 5-(2-Cyano-4-formylphenoxy)nicotinonitrile. Here are some examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Cyanopyridine | Contains a cyano group on pyridine | Known for strong electrophilic character |
| 4-Amino-3-cyanophenol | Contains amino and cyano groups | Exhibits significant antimicrobial activity |
| 3-(4-Hydroxyphenyl)-2-cyanoacrylate | Contains hydroxy and cyano groups | Used in polymerization reactions |
These compounds illustrate various functional groups' influence on chemical reactivity and biological activity, emphasizing the unique positioning of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile within this context.
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal critical electronic features of 5-(2-cyano-4-formylphenoxy)nicotinonitrile. The HOMO-LUMO gap, calculated as 3.12 eV, indicates moderate chemical reactivity, with the HOMO localized on the cyano-substituted phenyl ring and the LUMO distributed across the nicotinonitrile core [3] [6].
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -3.66 |
| Dipole Moment (Debye) | 4.92 |
| Molecular Electrostatic Potential (V) | -0.34 to +0.29 |
The molecular electrostatic potential surface shows pronounced negative potential (-0.34 V) at the formyl oxygen and cyano nitrogen, suggesting nucleophilic attack susceptibility [3]. Hirshfeld surface analysis further identifies C-H···N (15.8%) and C-H···O (12.3%) as dominant intermolecular interactions, stabilizing crystal packing [3].
Molecular docking simulations using AutoDock Vina demonstrate high-affinity binding to kinase ATP pockets, particularly c-Met (PDB: 3LQ8) and Pim-1 (PDB: 4DTK). The compound adopts a horseshoe-shaped conformation, positioning its formyl and cyano groups for hydrogen bonding with catalytic residues:
| Kinase | Binding Affinity (kcal/mol) | Key Residues | Interaction Type |
|---|---|---|---|
| c-Met | -9.2 | Met1160, Tyr1159 | Hydrogen bonding |
| Pim-1 | -8.7 | Lys67, Glu89 | Electrostatic |
Molecular dynamics simulations (100 ns) confirm stable binding, with root-mean-square deviation (RMSD) values below 2.0 Å for both complexes [6].
A QSAR model (R² = 0.89, Q² = 0.82) developed using Partial Least Squares regression identifies three critical descriptors governing kinase inhibition:
| Descriptor | Coefficient | p-value |
|---|---|---|
| PSA | 0.42 | 0.003 |
| logP | -0.37 | 0.007 |
| Fractal Dimension | 0.29 | 0.012 |
The model predicts a 15–20% improvement in inhibitory potency when substituting the formyl group with bulkier electron-withdrawing groups, validated by comparative molecular field analysis (CoMFA) [6].
The geometric arrangement of substituents on the phenoxy ring of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile plays a critical role in determining biological activity through multiple interconnected mechanisms. Research has demonstrated that phenoxy substituent positioning fundamentally alters the electronic distribution and steric accessibility of the pharmacophore, directly influencing target protein interactions [1] [2].
The ortho-positioned cyano group (position 2 relative to the phenoxy oxygen) creates a unique electronic environment that enhances binding affinity through strong inductive electron withdrawal. This positioning enables direct interaction with protein binding sites through the formation of specific hydrogen bonds and electrostatic interactions [3] [4]. The electron-withdrawing nature of the cyano group in this position has been shown to increase the positive electrostatic potential of the aromatic system, facilitating stronger π-π stacking interactions with aromatic amino acid residues in target proteins [5].
Computational studies reveal that the cyano group produces a weak π-hole individually, but when properly positioned relative to other electron-withdrawing substituents, these groups can pool their electronic effects to create much more intense positive regions [3]. This cooperative effect is particularly pronounced when the cyano group is positioned ortho to the phenoxy linkage, as observed in 5-(2-Cyano-4-formylphenoxy)nicotinonitrile.
The para-positioned formyl group (position 4) contributes significantly to bioactivity through its dual role as both an electron-withdrawing group and a hydrogen bond acceptor. Research demonstrates that formyl groups enable hydrogen bonding interactions with target proteins, with binding affinities reaching -6.73 kcal/mol in molecular docking studies [6] [7]. The strategic placement of the formyl group at the para position maximizes resonance stabilization while minimizing steric hindrance during protein binding.
Structural geometry analysis indicates that the phenoxy linker adopts an optimal conformation that positions both the cyano and formyl substituents for maximum interaction with biological targets [8]. The planar arrangement of the phenoxy ring allows for efficient π-π stacking with aromatic residues, while the electron-withdrawing substituents enhance the binding through complementary electrostatic interactions [2].
Comparative studies of phenoxy derivatives demonstrate that multi-substituted aromatic rings exhibit synergistic effects [9] [10]. The combination of ortho-cyano and para-formyl substitution patterns creates a unique electronic fingerprint that enhances selectivity for specific protein targets while maintaining high binding affinity. This geometric arrangement has been shown to improve target engagement by 5-34 fold compared to mono-substituted analogs [11].
The positioning of cyano groups within the molecular framework of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile directly influences target protein engagement through multiple complementary mechanisms. Cyano groups demonstrate remarkable versatility in intermolecular interactions, functioning as both hydrogen bond acceptors and π-hole generators that facilitate protein binding [3] [5].
The ortho-positioned cyano group relative to the phenoxy oxygen creates a strong inductive electron-withdrawing effect that fundamentally alters the electronic distribution of the entire aromatic system. This positioning enables the formation of tetrel bonds to carbon atoms and facilitates interaction with nucleophilic amino acid residues in protein binding sites [3]. Research demonstrates that cyano groups positioned adjacent to heteroatoms exhibit enhanced Lewis acidity, which directly correlates with improved target recognition and binding affinity [5].
Molecular dynamics simulations reveal that the cyano group in the ortho position maintains optimal geometric alignment for hydrogen bonding with protein targets. The linear geometry of the nitrile functional group (C≡N) allows for precise directional interactions with amino acid residues, particularly those containing nitrogen or oxygen heteroatoms [12]. This directional specificity contributes significantly to the selectivity profile of the compound.
The dual nitrile functionality in 5-(2-Cyano-4-formylphenoxy)nicotinonitrile—comprising both the phenoxy-bound cyano group and the nicotinonitrile moiety—creates a cooperative binding system. Studies show that multiple cyano groups can pool their π-holes to create regions of intensely positive electrostatic potential, with binding energies reaching up to 13.6 kcal/mol [3]. This cooperative effect is maximized when cyano groups are positioned to complement each other's electronic contributions.
Quantitative structure-activity relationship analyses demonstrate that cyano group positioning affects both binding affinity and target selectivity. The ortho positioning relative to the phenoxy linkage optimizes the distance and orientation for interaction with specific amino acid residues in target proteins [13]. This positioning has been shown to enhance target engagement through direct protein interaction while minimizing off-target effects.
Electronic analysis reveals that the cyano group functions as a bioisostere for carbonyl groups, providing similar hydrogen bonding capabilities while offering improved metabolic stability [5]. The strong electronegativity of the nitrogen atom in the cyano group enables the formation of stable hydrogen bonds with protein targets, contributing to the overall binding affinity and residence time of the compound [5].
Structure-based drug design studies indicate that the cyano group positioning in 5-(2-Cyano-4-formylphenoxy)nicotinonitrile represents an optimal configuration for engaging multiple protein targets simultaneously. The geometric arrangement allows for both π-π stacking interactions through the aromatic system and specific hydrogen bonding through the nitrile functionality [14] [15].
The formyl group in 5-(2-Cyano-4-formylphenoxy)nicotinonitrile serves as a critical pharmacophoric element that significantly influences both binding affinity and pharmacokinetic properties through its unique electronic and steric characteristics. Formyl groups function as versatile pharmacophoric units that can participate in multiple types of molecular interactions with biological targets [16] [17].
The para-positioned formyl group exhibits optimal electronic complementarity with the nicotinonitrile core, creating a balanced electron-deficient system that enhances target protein recognition. Research demonstrates that aldehydes elicit their biological effects primarily by increasing protein-ligand affinity through specific hydrogen bonding patterns [17]. The formyl group's ability to act as both a hydrogen bond acceptor and a weak donor enables multiple interaction modes with amino acid residues in protein binding sites.
Molecular electrostatic potential analysis reveals that the formyl group contributes significantly to the overall pharmacophore by creating regions of negative electrostatic potential that complement positively charged amino acid residues [6]. This electronic complementarity is essential for high-affinity binding and contributes to the selectivity profile of the compound. The carbonyl oxygen of the formyl group exhibits strong hydrogen bond accepting capability, with binding energies comparable to established pharmacophoric groups [18].
Pharmacophore optimization studies indicate that formyl group modifications can significantly alter biological activity profiles. Electron-withdrawing substitutions on the formyl-bearing aromatic ring enhance the electrophilic character of the aldehyde carbon, potentially enabling covalent interactions with nucleophilic amino acid residues [17]. However, the aldehyde pharmacophore faces challenges related to metabolic stability, as formyl groups are susceptible to oxidation and reduction reactions [17].
Structure-activity relationship investigations reveal that the formyl group positioning at the para position relative to the phenoxy linkage maximizes pharmacological activity. This positioning optimizes the geometric arrangement for interaction with protein binding pockets while maintaining favorable pharmacokinetic properties [8] [18]. The planar nature of the formyl group allows for efficient π-system conjugation with the aromatic ring, enhancing the overall electronic effects.
Comparative analysis of formyl versus other carbonyl-containing pharmacophores demonstrates that aldehydes offer unique advantages in drug design. The formyl group provides a smaller steric footprint compared to ketones while maintaining strong hydrogen bonding capability [16]. This compact geometry enables access to protein binding sites that may be sterically restricted for larger functional groups.
Advanced pharmacophore modeling studies suggest that formyl group modifications represent a promising avenue for activity enhancement. Substitution of the formyl group with electron-withdrawing moieties can increase the overall binding affinity through enhanced electrostatic interactions [13]. However, careful balance must be maintained between activity enhancement and metabolic stability to achieve optimal therapeutic profiles.
Molecular docking analyses demonstrate that the formyl group in 5-(2-Cyano-4-formylphenoxy)nicotinonitrile adopts conformations that **maximize hydrogen bonding with target proteins while minimizing steric clashes [6] [7]. The aldehyde functionality shows binding affinities of -6.73 kcal/mol in computational studies, indicating strong interaction potential with biological targets. This high binding affinity, combined with the compound's favorable geometric arrangement, positions formyl-containing derivatives as promising candidates for therapeutic development.
| Structural Feature | Bioactivity Impact | Binding Affinity (kcal/mol) | Mechanism |
|---|---|---|---|
| Ortho-cyano positioning | Enhanced target engagement | -13.6 (cooperative effect) | π-hole formation, tetrel bonding |
| Para-formyl placement | Hydrogen bonding optimization | -6.73 | Electrostatic interaction, H-bonding |
| Phenoxy linker geometry | π-π stacking facilitation | Moderate enhancement | Aromatic interaction, planarity |
| Dual nitrile functionality | Synergistic binding | 5-34 fold improvement | Cooperative electronic effects |
| Multiple EWG substitution | Selectivity enhancement | High affinity increase | Electronic activation |
| Substituent Pattern | Activity Range (IC₅₀ μM) | Primary Target | SAR Conclusion |
|---|---|---|---|
| Ortho-cyano + para-formyl | 0.28-8.92 | VEGFR-2, kinases | Optimal activity profile |
| Single cyano substitution | 1.66-13.6 | Various enzymes | Moderate activity |
| Formyl-only derivatives | 6.73 binding affinity | Viral proteins | Specific targeting |
| Multiple cyano groups | 13.6 binding energy | Protein complexes | Synergistic effects |
| Phenoxy variations | 1.05-124.8 | Diverse targets | Broad activity spectrum |